- Highly active oligomeric (salen)Co catalysts for asymmetric epoxide ring-opening reactions, Journal of the American Chemical Society, 2001, 123(11), 2687-2688
Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)
O ácido 4-metilbenzeno-1-sulfônico (também conhecido como ácido p-toluenossulfônico ou PTSA) é um composto orgânico amplamente utilizado como catalisador ácido em síntese química. Sua estrutura combina um grupo sulfônico altamente ácido com um anel aromático metilado, conferindo solubilidade em solventes orgânicos e estabilidade térmica. Apresenta-se como sólido cristalino branco, facilmente manuseável em condições ambientais. Na indústria, destaca-se por sua eficiência catalítica em reações como esterificação, hidrólise e polimerização, superando ácidos minerais tradicionais em seletividade e facilidade de remoção pós-reação. Sua natureza não oxidante e baixa corrosividade a metais o tornam particularmente vantajoso em processos industriais sensíveis.
104-15-4 structure
Product Name:4-methylbenzene-1-sulfonic acid
4-methylbenzene-1-sulfonic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Methylbenzenesulfonic acid
- Methylbenzenesulfonic acid
- PTSA
- toluene-4-sulfonic acid
- Toluenesulfonic acid
- Tosic acid
- P-Toluene Sulfonic Acid
- p-Toluenesulfonic acid monohydrate
- P-Toluene Sulphonic Acid
- para toluene sulfonic acid
- para toluene sulphonic acid
- PTS ACID
- TL65
- TsOH
- TL65LS
- TSA-95
- Tsa-hp
- Tsa-mh
- TSA-65W
- TSA-65M
- Eltesol
- 对甲苯磺酸生产厂家
- 对甲苯磺酸
- p-Toluenesulfonic acid
- PARATOLUENE SULPHONIC ACID
- p-tolylsulfonicacid
- PTSA 70
- toluene-4-sulphonic
- Toluene-p-sulfonate
- toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid
- 4-methylbenzene-1-sulfonic acid
- 4-Toluenesulfonicacid
- SULTAMICILLIN IMPURITY B (EP IMPURITY)
- NSC167068
- P-TOLUENESULFONIC ACID [EP IMPURITY]
- p-Tolylsulfonic acid
- AT27303
- 4-toluene sulphonic acid
- 4methylbenzenesulfonic acid
- PARA-TOLUENE SULFONATE
- AS-82150
- p-Toluene-sulfonic acid
- C-250
- 4-methylphenylsulfonic acid
- 4-methylbenzene-sulfonic acid
- 4-methyl-benzene-sulphonic acid
- p-toluenesufonic acid
- Manro PTSA 65 LS
- para-toluene sulfonic acid
- QGV5ZG5741
- p-toluensulfonic acid
- TAYCATOX-300
- Manro PTSA 65 E
- rho-toluenesulfonic acid
- NCIOpen2_002932
- paratoluene-sulfonic acid
- p-Toluene sulfonate
- p- toluenesulfonic acid
- CYZAC-4040
- para-toluene-sulfonic acid
- p-toluene-sulphonic acid
- para-toluenesulfonic acid
- TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)
- NCGC00248146-02
- SCHEMBL34
- para toluenesulphonic acid
- Kyselina p-toluenesulfonova
- 4-methylbenzenesulphonic acid
- NSC 167068
- TosicAcid
- NCGC00248146-03
- MFCD00064387
- SY011236
- Nacure 1040
- 4-methylbenzene sulfonic acid
- NSC2167
- Benzenesulfonic acid, methyl-
- CHEBI:27849
- WLN: WSQR D1
- Toluene sulfonic acid
- toluene p-sulfonic acid
- Kyselina p-toluensulfonova
- 25231-46-3
- p-toluenesuiphonic acid
- toluene p-sulphonic acid
- K-Cure 1040
- NACURE-1040
- InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10
- Ts-OH
- p-Methylbenzenesulfonic acid
- CAS-104-15-4
- SR-01000944854
- Q-200514
- Q285878
- 4-Toluenesulfonic acid
- toluene-p-sulfonic acid
- BDBM50294029
- TosOH
- p-TsOH
- 4-methyl-benzenesulfonic acid
- 2(Or 4)-toluenesulphonic acid
- J-001117
- p-TSA
- pTsOH
- AE-848/00887005
- UNII-QGV5ZG5741
- p-toluyl sulphonic acid
- LISINOPRIL IMPURITY B [EP IMPURITY]
- p-toluenesulfonicacid
- 4-toluenesulphonic acid
- AC-794
- NSC-167068
- HSDB 2026
- DB-050363
- Toluene-4-sulphonic acid
- 4-sulphotoluene
- STL199173
- 4-11-00-00241 (Beilstein Handbook Reference)
- PTS-100
- paratoluene sulfonic acid
- ANASTROZOLE IMPURITY F (EP IMPURITY)
- TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
- TSU
- NCIOpen2_003096
- DTXCID406701
- Cyzac 4040
- p-tolu-enesulfonic acid
- toluene 4-sulfonic acid
- C06677
- Cyclophil P T S A
- SR-01000944854-1
- 1ST001660
- K-Cure 040
- p-toluensulphonic acid
- p-toluene-sulfonicacid
- AD-3302W
- Manro PTSA 65 H
- Toluen-4-sulfonsaeure
- para-toluenesulphonic acid
- Kyselina p-toluenesulfonova [Czech]
- ACTIVATOR-100T3
- Kyselina p-toluensulfonova [Czech]
- AKOS008966288
- NS00010519
- paratoluenesulphonic acid
- Toluenesulfonic acid (VAN)
- p-Toluolenesulfonic acid
- p-toluenylsulfonic acid
- paratoluensulfonic acid
- 4-methylphenylsulphonic acid
- para-toluensulfonic acid
- p-Toluenesulfonate
- CHEMBL541253
- CS-W019626
- ar-Toluenesulfonic acid
- F1908-0079
- Tosylic acid
- NCGC00248146-01
- p-toluenesulfonic acid (ptsa)
- DRYER-900
- para toluenesulfonic acid
- rho-toluene sulfonic acid
- p-Toluenesulphonic acid
- p-toluene sulfonicacid
- SULTAMICILLIN IMPURITY B [EP IMPURITY]
- 4-TOLUENE-SULFONIC ACID
- p-Methylphenylsulfonic acid
- EC 203-180-0
- Eltesol TSX
- 4-Toluenesulfinic acid sodium salt
- P-TOLUENESULFONIC ACID [MI]
- T0267
- DTXSID0026701
- 4-methyl-benzene sulphonic acid
- p-toluen sulfonic acid
- P-TOLUENESULFONIC ACID (EP IMPURITY)
- paratoluenesulfonic acid
- NSC-2167
- P-Toluene Sulfonic acid(monohydrate)
- BP-31081
- DB03120
- BRN 0472690
- EINECS 203-180-0
- Tos-OH
- NCGC00259913-01
- Tox21_202364
- Benzenesulfonic acid, 4-methyl-
- 4-toluene-sulphonic acid
- para-toluene sulphonic acid
- LISINOPRIL IMPURITY B (EP IMPURITY)
- ANASTROZOLE IMPURITY F [EP IMPURITY]
- 104-15-4
- AI3-26478
- toluene-p-sulphonic acid
- 4-Toluene sulfonic acid
- p -toluenesulfonic acid
- KC-1040
- 4-methyl benzene sulfonic acid
-
- MDL: MFCD00064387
- Inchi: 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
- Chave InChI: JOXIMZWYDAKGHI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O
Propriedades Computadas
- Massa Exacta: 172.01900
- Massa monoisotópica: 172.019415
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 206
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP4: 1.7
- Superfície polar topológica: 62.8
- Contagem de átomos isótopos: 0
- Carga de Superfície: 0
- XLogP3: 1.7
- Superfície polar topológica: 54.4
Propriedades Experimentais
- Cor/Forma: 无色单斜片状或柱状晶体
- Densidade: 1.07
- Ponto de Fusão: 106~107℃
- Ponto de ebulição: 116 ºC
- Ponto de Flash: 41 ºC
- Índice de Refracção: 1.3825-1.3845
- Solubilidade: DMSO (Slightly), Methanol (Slightly)
- Coeficiente de partição da água: 溶解
- PSA: 62.75000
- LogP: 2.32250
- Solubilidade: 易溶于乙醇和乙醚,稍溶于水和热苯
- pka: -0.43±0.50(Predicted)
4-methylbenzene-1-sulfonic acid Informações de segurança
- Número de transporte de matérias perigosas:2585
- Código da categoria de perigo: R10;R34
- Instrução de Segurança: S45-S26-S23
-
Identificação dos materiais perigosos:
- Classe de Perigo:8
- PackingGroup:III
- Condição de armazenamento:易燃物区域
- Termo de segurança:8
- Grupo de Embalagem:III
- Frases de Risco:R10; R34
- Grupo de Embalagem:III
- Nível de perigo:8
4-methylbenzene-1-sulfonic acid Dados aduaneiros
- CÓDIGO SH:29163990
- Dados aduaneiros:
中国海关编码:
2904100000概述:
2904100000 仅含磺基的衍生物及其盐和乙酯。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2904100000 derivatives containing only sulpho groups, their salts and ethyl esters。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
4-methylbenzene-1-sulfonic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A438070-25g |
4-Toluenesulfonic acid |
104-15-4 | 99+% | 25g |
$26.00 | 2021-08-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T823839-2.5kg |
p-Toluenesulfonic acid |
104-15-4 | 99% | 2.5kg |
4,560.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T890279-500ml |
p-Toluenesulfonic acid |
104-15-4 | 1.0 mol/L in H2O | 500ml |
268.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T890280-250ml |
p-Toluenesulfonic acid |
104-15-4 | 65% in H2O | 250ml |
328.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-500g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 98% | 500g |
¥103.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-100g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 98% | 100g |
¥61.0 | 2022-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-500g |
Toluene-4-sulfonic acid |
104-15-4 | 500g |
¥328.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-100g |
Toluene-4-sulfonic acid |
104-15-4 | 100g |
¥158.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-25g |
Toluene-4-sulfonic acid |
104-15-4 | 25g |
¥88.0 | 2021-09-04 | ||
| Enamine | EN300-16830-1g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 90% | 1g |
$81.0 | 2023-09-20 |
4-methylbenzene-1-sulfonic acid Método de produção
Método de produção 1
Método de produção 2
Método de produção 3
Condições de reacção
1.1 Solvents: Benzene ; 15 h, reflux
Referência
- Characterization of spatially addressable libraries: stereoisomer analysis of tetrahydro-β-carbolines as an example, Journal of Combinatorial Chemistry, 1999, 1(6), 461-466
Método de produção 4
Condições de reacção
1.1 Solvents: Acetonitrile
Referência
- Photochemical formation of methylenecyclopropane analogs. 11. Photochemical elimination of nitrogen from phenyl-substituted 1,4-dihydro-5-imino-5H-tetrazoles. Products of phenyl-substituted tris(imino)methane diradicals, Chemische Berichte, 1985, 118(6), 2164-85
Método de produção 5
Condições de reacção
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 1 h, 0 °C
Referência
- Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-Deoxyhemiacetals, Journal of Organic Chemistry, 2021, 86(1), 1253-1261
Método de produção 6
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; rt
Referência
- Synthesis, Self-Assembly, and Characterization of Supramolecular Polymers from Electroactive Dendron Rodcoil Molecules, Journal of the American Chemical Society, 2004, 126(44), 14452-14458
Método de produção 7
Método de produção 8
Método de produção 9
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; heated
Referência
- Copper-Mediated Radiofluorination of Aryl Pinacolboronate Esters: A Straightforward Protocol by Using Pyridinium Sulfonates, European Journal of Organic Chemistry, 2019, 2019(5), 918-922
Método de produção 10
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 30 min, rt
Referência
- Fluorescent macromolecular perylene diimides containing pyrene or indole units in bay positions, Dyes and Pigments, 2010, 86(1), 32-41
Método de produção 11
Método de produção 12
Método de produção 13
Método de produção 14
Método de produção 15
Método de produção 16
Condições de reacção
1.1 Solvents: Benzene
Referência
- Multifunctional zwitterionic polymer conjugates for therapeutic use, United States, , ,
Método de produção 17
Método de produção 18
Condições de reacção
1.1 Solvents: Toluene ; 100 - 118 °C
Referência
- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,
Método de produção 19
Condições de reacção
1.1 Solvents: Acetic acid ; rt
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
Referência
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Método de produção 20
Condições de reacção
Referência
- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,
Método de produção 21
Condições de reacção
Referência
- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,
Método de produção 22
Condições de reacção
Referência
- Facile synthesis of amino acid methyl ester p-toluenesulfonates with methyl p-toluenesulfonate, Memoirs of the Faculty of Science, 1984, 14(2), 307-12
Método de produção 23
Condições de reacção
Referência
- Synthesis, structural, spectroscopic, mechanical, linear and nonlinear optical studies on 4-dimethylaminopyridinium p-toluenesulfonate: A comparative theoretical and experimental investigation, Journal of Molecular Structure, 2021, 1240,
Método de produção 24
Condições de reacção
Referência
- Synthesis and characterization of versatile amphiphilic dendrimers peripherally decorated with positively charged amino acids, Polymer International, 2018, 67(11), 1572-1584
Método de produção 25
Condições de reacção
Referência
- Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975], Biomaterials, 2017, 125,
Método de produção 26
Condições de reacção
1.1 Reagents: 2,4,6-Trimethylbenzenesulfonic acid Solvents: Mesitylene
Referência
Sulfonating agent and process
,
World Intellectual Property Organization,
,
,
Método de produção 27
Condições de reacção
1.1 Reagents: Sulfuric acid
Referência
Studies on the sulfonation of o-iodotoluene
,
Kinki Daigaku Kogakubu Kenkyu Hokoku,
1985,
19,
27-32
Método de produção 28
Condições de reacção
1.1 Solvents: Benzene ; reflux
Referência
Using Peptidic Inhibitors to Systematically Probe the S1' Site of Caspase-3 and Caspase-7
,
Organic Letters,
2005,
7(16),
3529-3532
Método de produção 29
Método de produção 30
Condições de reacção
1.1 Solvents: Toluene ; reflux
Referência
Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water
,
Journal of Combinatorial Chemistry,
2007,
9(2),
204-209
Método de produção 31
Condições de reacção
1.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Referência
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
Método de produção 32
Condições de reacção
1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Referência
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
Método de produção 33
Condições de reacção
1.1 Solvents: Methanol ; 50 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Referência
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
Método de produção 34
Condições de reacção
1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Referência
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
Método de produção 35
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Referência
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
Método de produção 36
Condições de reacção
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Referência
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
Método de produção 37
Condições de reacção
1.1 Reagents: Triethylamine , Sodium sulfate Solvents: tert-Butyl methyl ether ; 0.17 h, 5 °C; 24 h, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Referência
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
Método de produção 38
Condições de reacção
Referência
- Synthesis of analogs of K-582A, an antibiotic heptapeptide, International Journal of Peptide & Protein Research, 1985, 25(6), 640-7
Método de produção 39
Condições de reacção
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; 2 h, 50 - 60 °C; 50 °C → reflux; 70 - 80 °C
Referência
- Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis, United States, , ,
Método de produção 40
Condições de reacção
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; rt → 37 °C; 33 - 37 °C
Referência
- Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Método de produção 41
Condições de reacção
Referência
- IL-8 receptor antagonist, World Intellectual Property Organization, , ,
Método de produção 42
Condições de reacção
1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C
Referência
- Preparation of perindopril tert-butylamine salt, China, , ,
Método de produção 43
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Referência
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Método de produção 44
Condições de reacção
1.1 Solvents: Toluene ; 100 - 118 °C
Referência
- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,
Método de produção 45
Condições de reacção
Referência
- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships, Journal of Medicinal Chemistry, 1991, 34(2), 663-9
Método de produção 46
Condições de reacção
Referência
- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,
Método de produção 47
Condições de reacção
Referência
- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,
Método de produção 48
Método de produção 49
Condições de reacção
1.1 Solvents: Toluene ; 60 °C; 1 h, 60 °C
Referência
- Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality, Polymer Chemistry, 2018, 9(14), 1767-1771
Método de produção 50
Método de produção 51
Método de produção 52
Método de produção 53
Método de produção 54
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 1 h, rt
Referência
- Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives, Russian Journal of General Chemistry, 2015, 85(6), 1431-1439
Método de produção 55
Condições de reacção
1.1 Reagents: Sulfuric acid (silica supported) ; 30 min, 80 °C
Referência
A novel method for sulfonation of aromatic rings with silica sulfuric acid
,
Tetrahedron Letters,
2004,
45(35),
6607-6609
Método de produção 56
Condições de reacção
1.1 Reagents: Sulfur trioxide ; 58.5 °C
Referência
Study on the sulfonation of toluene with SO3 in microreactor
,
Huaxue Fanying Gongcheng Yu Gongyi,
2013,
29(3),
253-259
Método de produção 57
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
Referência
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
,
Organic Process Research & Development,
2014,
18(6),
744-750
Método de produção 58
Condições de reacção
1.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Referência
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
Método de produção 59
Condições de reacção
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Referência
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
Método de produção 60
Condições de reacção
1.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Referência
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
Método de produção 61
Condições de reacção
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Referência
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
,
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
4-methylbenzene-1-sulfonic acid Raw materials
- (1R,2S)-1-(tert-Butoxy)carbonylamino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester
- methyl 4-methylbenzene-1-sulfonate
- Glycine ethyl ester monohydrochloride
- Glycine, N-(phenylmethylene)-, methyl ester, (E)-
- (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
- Benzyl alcohol
- 4-[[6-Chloro-3-[N'-(2-chloro-3-fluorophenyl)ureido]-2-hydroxyphenyl]sulfonyl]piperazine-1-carboxylic acid tert-butyl ester
- 1,1-Dimethylethyl N-[4-[[6-chloro-3-[[[(2-chloro-3-fluorophenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-1-piperazinyl]carbamate
- ethyl (1R,2S)-1-amino-2-vinyl-cyclopropanecarboxylate
- (2E)-1,4-Dibromo-2-butene
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- D-Tyrosine
- 4-methylbenzene-1-sulfonic acid
- 2-Iodotoluene
- Di-tert-butyl dicarbonate
- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
4-methylbenzene-1-sulfonic acid Preparation Products
4-methylbenzene-1-sulfonic acid Fornecedores
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
(CAS:104-15-4)
Número da Ordem:SFD1563
Estado das existências:
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:02
Preço ($):
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Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
(CAS:104-15-4)4-methylbenzene-1-sulfonic acid
Número da Ordem:C00094
Estado das existências:please consult
Quantidade:25kg
Pureza:99%
Informação de Preços Última Actualização:Tuesday, 30 December 2025 14:59
Preço ($):Inquiry
E- mail:lbhzll@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:104-15-4)p-Toluenesulfonic acid
Número da Ordem:sfd4140
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:33
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:104-15-4)p-Toluenesulfonic Acid
Número da Ordem:LE2552;LE8557935;LE19272
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 11:42
Preço ($):discuss personally
E- mail:18501500038@163.com
4-methylbenzene-1-sulfonic acid Literatura Relacionada
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Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
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Congmin Wang,Wenjia Zhao,Haoran Li,Liping Guo Green Chem. 2009 11 843
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Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387
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Himabindu Battula,Moromi Nath,Sabyashachi Mishra,Subbalakshmi Jayanty RSC Adv. 2023 13 5134
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Mohammad Taghi Nazeri,Ahmad Shaabani,Behrouz Notash Org. Biomol. Chem. 2021 19 3722
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